![molecular formula C10H8BrNO B1521122 6-Bromo-4-methoxyquinoline CAS No. 874792-20-8](/img/structure/B1521122.png)
6-Bromo-4-methoxyquinoline
Overview
Description
6-Bromo-4-methoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in scientific research and various industrial applications.
Mechanism of Action
Target of Action
Many quinoline derivatives interact with diverse biological targets like proteins, receptors, and enzymes . The specific targets of 6-Bromo-4-methoxyquinoline are currently unknown.
Mode of Action
The mode of action of a compound like this compound would depend on its specific targets. It could potentially bind to these targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to say which biochemical pathways might be affected. Quinoline derivatives are known to affect a wide range of pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-4-methoxyquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxyquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methoxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce the corresponding hydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research has shown that 6-Bromo-4-methoxyquinoline exhibits potent anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth.
Mechanisms of Action :
- EGFR Inhibition : The compound effectively inhibits the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Molecular docking studies indicate strong binding affinities with various EGFR mutations.
- Induction of Apoptosis : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by downregulating β-catenin/TCF4 signaling pathways, which are often activated in tumors.
In Vitro Studies :
- The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The MTT assay revealed IC50 values as low as 15.85 µM against MCF-7 cells, indicating significant cytotoxic potential compared to established drugs like Erlotinib and Doxorubicin.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties.
Biological Activity :
- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic chemistry.
Synthesis Techniques :
- Bromination Reactions : Simple synthetic methods have been described for generating brominated methoxyquinolines, yielding high purity products under mild conditions .
- Functionalization Strategies : The compound serves as a building block for further functionalization, allowing the development of more complex quinoline derivatives with enhanced biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated significant antibacterial activity against resistant strains of E. coli, achieving an MIC value lower than that of standard antibiotics like ciprofloxacin .
- Anticancer Potential : Research on various tumor cell lines indicated that this compound inhibited cell proliferation effectively, with IC50 values ranging from 2.5 nM to 10 nM across different cancer types .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with DNA gyrase could be responsible for its antimicrobial effects, while its anticancer properties may arise from apoptosis induction pathways activated by enzyme inhibition .
Comparison with Similar Compounds
4-Bromo-6-methoxyquinoline
6-Bromo-4-methylquinoline
4-Bromo-6-fluoroquinoline
4-Hydroxy-6-methoxyquinoline
Biological Activity
6-Bromo-4-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, supported by various research findings, case studies, and data tables.
This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position. Its synthesis typically involves methods such as the Knorr synthesis, which allows for the introduction of various substituents to enhance biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a broad-spectrum antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
This data highlights the compound's promising antibacterial activity, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects on different cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer). The compound demonstrated significant antiproliferative effects with IC50 values indicating selective toxicity towards cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
HeLa | 84.20 ± 1.72 | 5-Fluorouracil (0.125) |
HT29 | 30.00 ± 2.00 | 5-Fluorouracil (0.125) |
The selectivity index indicates that while the compound is effective against tumorigenic cells, it exhibits lower toxicity towards non-tumorigenic cells, making it a candidate for further development as an anticancer agent .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The presence of bromine and methoxy groups enhances its binding affinity to these targets, which is crucial for its pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of quinoline derivatives. Variations in substituents at different positions on the quinoline ring can significantly influence their anticancer and antimicrobial properties. For instance, modifications at the 6-position have been shown to enhance anticancer efficacy .
Properties
IUPAC Name |
6-bromo-4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGLUBASOBKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672342 | |
Record name | 6-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874792-20-8 | |
Record name | 6-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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